[(2-{[6-(Ethoxycarbonyl)-1,3-benzothiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-{[6-(ETHOXYCARBONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID is a complex organic compound with a unique structure that includes a benzothiazole ring, an ethoxycarbonyl group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[6-(ETHOXYCARBONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID typically involves multiple steps. One common method includes the reaction of 6-ethoxycarbonyl-1,3-benzothiazole with an amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as the laboratory synthesis but optimized for efficiency and yield. This could involve continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{[6-(ETHOXYCARBONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
2-[(2-{[6-(ETHOXYCARBONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-[(2-{[6-(ETHOXYCARBONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID exerts its effects involves its interaction with specific molecular targets. The benzothiazole ring can bind to proteins or enzymes, altering their activity. The ethoxycarbonyl group may facilitate the compound’s entry into cells, where it can interact with intracellular targets. The sulfanylacetic acid moiety can participate in redox reactions, influencing cellular oxidative states.
Comparison with Similar Compounds
Similar Compounds
6-ETHOXYCARBONYL-1,3-BENZOTHIAZOLE: Shares the benzothiazole ring but lacks the amino and sulfanylacetic acid groups.
2-AMINO-1,3-BENZOTHIAZOLE: Similar structure but without the ethoxycarbonyl group.
SULFANYLACETIC ACID: Contains the sulfanylacetic acid moiety but lacks the benzothiazole ring.
Uniqueness
2-[(2-{[6-(ETHOXYCARBONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C14H14N2O5S2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[2-[(6-ethoxycarbonyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylacetic acid |
InChI |
InChI=1S/C14H14N2O5S2/c1-2-21-13(20)8-3-4-9-10(5-8)23-14(15-9)16-11(17)6-22-7-12(18)19/h3-5H,2,6-7H2,1H3,(H,18,19)(H,15,16,17) |
InChI Key |
RCMSMPAUGJDOFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.